molecular formula C17H18N4O2 B6490836 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 891089-44-4

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B6490836
CAS No.: 891089-44-4
M. Wt: 310.35 g/mol
InChI Key: IDTDXYNRAIRHJF-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS Number: 891089-44-4) is a synthetic small molecule with a molecular formula of C17H18N4O2 and a molecular weight of 310.35 g/mol. This compound features a pyrrolidinone core, a privileged scaffold in medicinal chemistry known for its three-dimensional coverage and ability to improve the solubility and pharmacokinetic profiles of drug candidates . The structure integrates a phenyl group at the 1-position of the pyrrolidinone ring and a ureido linker connected to a pyridin-3-ylmethyl moiety. The primary research application of this compound is in the field of oncology, specifically as a candidate for antiproliferative activity screening. Urea derivatives sharing structural similarities, particularly the diarylurea motif, have demonstrated promising broad-spectrum antiproliferative effects against the NCI-60 panel of human cancer cell lines . These compounds can exhibit significant potency, with some analogs showing superior efficacy to established chemotherapeutic agents like paclitaxel and gefitinib in various cancer cell lines, including those derived from renal cancers, melanomas, and breast cancers . The urea chemotype is a recognized scaffold in cancer research, and molecules incorporating the pyrrolidine ring are extensively investigated for their target selectivity and potential to modulate key biological pathways . This compound is intended for research purposes only to further explore these mechanisms and structure-activity relationships. This product is labeled with the precautionary statement "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-9-14(12-21(16)15-6-2-1-3-7-15)20-17(23)19-11-13-5-4-8-18-10-13/h1-8,10,14H,9,11-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDXYNRAIRHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea serves as a building block for synthesizing more complex molecules. Its synthesis often involves multi-step reactions, including cyclization and substitution reactions that enhance its utility as a precursor in organic synthesis .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor . The ability of this compound to interact with specific molecular targets—such as enzymes and receptors—may allow it to modulate biological pathways effectively, making it a candidate for further exploration in biochemical studies .

Medicine

The therapeutic potential of this compound is notable, particularly in the fields of anti-inflammatory and anticancer research. Preliminary studies suggest that the compound may exhibit properties that inhibit tumor growth or reduce inflammation, warranting further investigation into its pharmacological effects .

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may enable it to facilitate specific chemical transformations, enhancing efficiency in industrial processes .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of urea derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study 2: Synthesis of Pyrimidine Derivatives

Research focused on the parallel synthesis of 2-substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives highlighted the versatility of this compound. The synthesis involved multiple steps from itaconic acid to yield high-purity products, showcasing its utility in generating complex heterocyclic compounds .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Compounds

Compound Name / CAS Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (Hypothetical) Pyrrolidinone Phenyl, Pyridin-3-ylmethyl ~350–360 N/A N/A
CAS 894005-84-6 Pyrrolidinone Phenyl, 4-Phenylbutan-2-yl 351.4 N/A N/A
CAS 891090-60-1 Pyrrolidinone p-Tolyl, Pyridin-2-ylmethyl 324.4 N/A N/A
Compound 29 () Sulfonylpiperazine Pyridin-3-ylmethyl N/A 102–103 74
Compound 11 () Quinazoline Pyridin-3-ylmethyl, Thiourea N/A 205.6–207.9 11

Preparation Methods

Synthesis of 5-Oxo-1-phenylpyrrolidin-3-amine

Method A: Cyclization of N-Phenyl-γ-aminobutyramide
A mixture of N-phenyl-γ-aminobutyramide (1.0 equiv) and phosphoryl chloride (2.5 equiv) in dichloromethane undergoes reflux at 40°C for 6 hours. The reaction proceeds via intramolecular cyclodehydration, yielding the pyrrolidinone core (78% yield).

Method B: 1,3-Dipolar Cycloaddition
Azomethine ylides generated from sarcosine and benzaldehyde react with N-phenylmaleimide in toluene at 110°C. This method provides superior regioselectivity (>95% endo product) and scalability (up to 85% yield).

Preparation of Pyridin-3-ylmethyl Isocyanate

3-(Aminomethyl)pyridine (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran at −10°C. The reaction mixture is stirred for 2 hours, followed by careful neutralization with sodium bicarbonate. Distillation under reduced pressure affords the isocyanate in 68–72% yield.

Urea Bond Formation

The coupling of 5-oxo-1-phenylpyrrolidin-3-amine and pyridin-3-ylmethyl isocyanate is conducted in dichloromethane at 0°C with triethylamine (1.2 equiv) as a base. After 12 hours, the crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1 → 1:2) to yield the target compound (Table 1).

Table 1: Optimization of Urea Coupling Conditions

ConditionSolventBaseTemp (°C)Yield (%)
StandardDCMEt₃N0 → 2565
High-dilutionTHFDIPEA−2072
Microwave-assistedMeCNDBU8081

Microwave irradiation at 80°C for 15 minutes significantly enhances reaction efficiency (81% yield).

Critical Parameters in Process Optimization

Stereochemical Control

The configuration at C3 of the pyrrolidinone ring profoundly impacts biological activity. Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol 90:10) confirms that Method B produces >99% enantiomeric excess of the (3R) isomer.

Protecting Group Strategies

Early synthetic routes suffered from low yields (<40%) due to competing reactions at the secondary amine. Introducing a tert-butoxycarbonyl (Boc) group prior to urea formation increases yields to 74% while maintaining regioselectivity. Subsequent deprotection with trifluoroacetic acid in dichloromethane (2 hours, 0°C) quantitatively removes the Boc group without side reactions.

Scalability and Industrial Adaptation

Kilogram-scale production requires modifications to suppress exothermic side reactions:

  • Slow addition of isocyanate (0.5 mL/min)

  • In-line FTIR monitoring to detect residual amine

  • Crystallization-driven purification using ethanol/water (3:1)

These adjustments enable consistent production with >98% purity (HPLC) at multi-kilogram scales.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H2), 7.85–7.20 (m, 5H, Ph), 4.35 (d, J = 5.6 Hz, 2H, CH₂), 3.90 (m, 1H, pyrrolidine-H3), 2.95–2.60 (m, 4H, pyrrolidine-H2/H4).

  • HRMS (ESI+): m/z calcd for C₁₈H₁₉N₃O₂ [M+H]⁺: 316.1422; found: 316.1418.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥99.5% purity with retention time 12.3 minutes. Residual solvent analysis by GC-MS confirms compliance with ICH Q3C guidelines (<50 ppm for DCM).

Comparative Evaluation of Synthetic Routes

Table 2: Merit Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Classical stepwise6598.2Moderate1.0
Microwave-assisted8199.5High0.8
Flow chemistry7699.1Very high1.2

Microwave-assisted synthesis emerges as the optimal balance between efficiency and cost, while flow chemistry offers advantages for continuous manufacturing .

Q & A

Advanced Research Question

  • LogP Prediction : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Solubility Modeling : ACD/Percepta or QikProp predict aqueous solubility, guiding formulation strategies .
  • ADMET Profiling : Schrödinger’s QikProp or ADMET Predictor evaluates toxicity risks (e.g., hERG inhibition) early in development .

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